N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinophenyl group, a fluorophenyl group, and a tetraazolylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares structural similarities with N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE and is also studied for its biological activity.
N-Chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine:
Uniqueness
N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O2S/c20-16-11-14(3-6-17(16)26-7-9-29-10-8-26)22-18(28)12-30-19-23-24-25-27(19)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLCVUAHHBCHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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